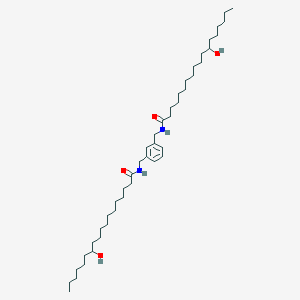

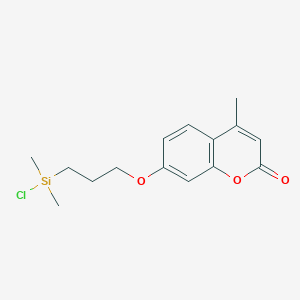

7-(3-(氯二甲基甲硅烷基)丙氧基)-4-甲基-2H-色烯-2-酮

描述

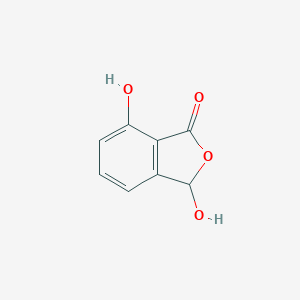

The compound of interest, 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the chromen-2-one core structure is a common feature in the discussed research, indicating its significance in the development of pharmaceutical agents and analytical reagents.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves various condensation reactions, as seen in the synthesis of fluorescent probes and potential antipsychotic compounds . For instance, Pechmann condensation is a method used to synthesize 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, which could be analogous to the synthesis of the compound . Additionally, the synthesis of complex heterocyclic systems linked to the chromen-2-one moiety, as described in the utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, showcases the versatility of chromen-2-one derivatives in constructing novel compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by X-ray diffraction, revealing details such as crystal system, space group, and lattice parameters . For example, the crystal structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one was determined to be in the monoclinic system with specific cell constants . These structural analyses are crucial for understanding the molecular interactions and stability of the compounds.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, to form a wide range of products with different functional groups . The formation of highly fluorescent derivatives through nucleophilic substitution of a chloro atom, as seen in 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, is an example of the reactivity of these compounds . Additionally, the construction of heterocyclic systems linked to the chromen-2-one core demonstrates the compound's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as fluorescence, thermal stability, and solvatochromic behavior, are investigated using various spectroscopic and computational techniques . The fluorescent properties of these compounds are of particular interest, with studies showing changes in fluorescence quantum yield with solvent polarity . Computational methods, including density functional theory (DFT) and Hartree–Fock (HF) calculations, provide insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds .

科学研究应用

合成方案和化学性质

- 合成方法:该化合物与色烯-2-酮衍生物密切相关,后者通过各种化学反应合成,包括铃木偶联、自由基介导的环化和与迈克尔受体的反应。这些方法对于开发具有潜在药理学性质的化合物至关重要(Mazimba,2016;Mazimba,2016)。

潜在的药理和抗氧化活性

抗氧化特性:色酮及其衍生物,类似于指定的化合物,表现出显着的抗氧化特性,可以中和活性氧和自由基,从而潜在地抑制细胞损伤和疾病。这种活性主要归因于色酮的结构特征,例如双键和羰基(Yadav 等,2014)。

香豆素的化学和抗氧化活性:香豆素的 2H-色烯-2-酮核心与所讨论的化合物密切相关,它通过建立多种相互作用及其在抗氧化机制中的作用而促成各种生物活性。该结构允许自由基离域,通过作为自由基清除剂来增强抗氧化能力(Torres 等,2014)。

环境和材料科学应用

- 清洁生产工艺:对铬基化合物的研究,虽然与之没有直接关系,但强调了了解化学过程和环境影响的重要性,这可能为包括“7-(3-(氯二甲基甲硅烷基)丙氧基)-4-甲基-2H-色烯-2-酮”在内的广泛化合物的更安全的合成和应用方法提供信息(Panda 等,2016)。

安全和危害

属性

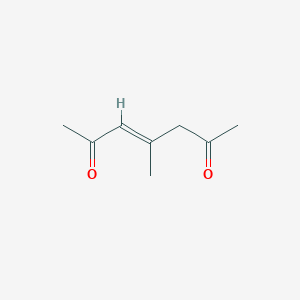

IUPAC Name |

7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVMSLGJGOLZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)

![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)